molecular formula C19H21N3O2S B590531 3-Amino-4-(2-furanyl)-6,7,8,9,10,11-hexahydro-5H-cyclonona[b]thieno[3,2-e]pyridine-2-carboxamide CAS No. 1226794-97-3

3-Amino-4-(2-furanyl)-6,7,8,9,10,11-hexahydro-5H-cyclonona[b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No. B590531
CAS RN: 1226794-97-3
M. Wt: 355.456
InChI Key: YKPDLYPZCGMXBO-UHFFFAOYSA-N
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Description

The compound “3-Amino-4-(2-furanyl)-6,7,8,9,10,11-hexahydro-5H-cyclonona[b]thieno[3,2-e]pyridine-2-carboxamide” is a derivative of thieno[3,2-d]pyrimidine . Thieno[3,2-d]pyrimidines are an important class of chemical compounds with diverse biological activities .


Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidines involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons . Heating thiophene-2-carboxamides in formic acid affords thieno[3,2-d]pyrimidin-4-ones . The reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides .


Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidines and their derivatives can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy can reveal the presence of functional groups such as NH2, CN, C=N, and C=O . NMR spectroscopy can provide information about the chemical environment of hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

Thieno[3,2-d]pyrimidines and their derivatives can undergo various chemical reactions. For example, they can react with chloroacetone in N,N-dimethylformamide containing potassium hydroxide to afford the product corresponding to addition and dehydrochlorination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-d]pyrimidines and their derivatives can be determined using various analytical techniques. For example, the melting point can be determined using a melting point apparatus . The presence of functional groups can be confirmed using IR spectroscopy .

Scientific Research Applications

Inhibitor of γ-secretase

Compound 34 is a cell permeable, highly potent inhibitor of γ-secretase (IC 50 =0.06nM) . γ-secretase is an enzyme complex that cleaves single-pass transmembrane proteins at residues within the transmembrane domain. One of its substrates is the amyloid precursor protein (APP), and the cleavage of APP by γ-secretase produces beta-amyloid .

Inhibitor of Eukaryotic Elongation Factor 2 Kinase (EEF2K)

This compound is the most potent in vitro inhibitor of eukaryotic elongation factor 2 kinase (EEF2K) reported . EEF2K is a unique calmodulin-dependent kinase that regulates protein synthesis at the elongation step.

Anti-HCV Activity

The bicyclic octahydrocyclohepta [b]pyrrol-4 (1H)-one scaffold, which compound 34 is a part of, has been reported to have anti-HCV activity on genotype 1b and 2a subgenomic replicons . The most potent compound 34 displayed EC50 values of 1.8 μM and 4.5 μM in genotype 1b and 2a, respectively .

Effects in Human Tumor Cells Growth

Aminodi(hetero)arylamines in the Thieno[3,2-b]pyridine Series, which includes compound 34, have been synthesized and evaluated for their growth inhibitory effect on four human tumor cell lines MCF-7 (breast adenocarcinoma), A375-C5 (melanoma), NCI-H460 (non-small cell lung cancer) and HepG 2 (hepatocellular carcinoma) .

Cell Cycle Analysis and Apoptosis

The same aminodi(hetero)arylamines were also evaluated for their effects on cell cycle analysis and apoptosis . The compound with the NH2 group in the ortho position and an OMe group in the para position to the NH of the di(hetero)arylamine, is the most promising compound giving the lowest GI50 values (1.30–1.63 µM) in all the tested human tumor cell lines .

Evaluation of Toxicity Using Non-Tumor Cells

The toxicity to non-tumor cells was also evaluated using a porcine liver primary cell culture (PLP1), established by the researchers . The aminodi(hetero)arylamine with the NH2 group in the ortho position and an OMe group in the para position to the NH of the di(hetero)arylamine, is the most promising compound presenting no toxicity to PLP1 at those concentrations .

Future Directions

Thieno[3,2-d]pyrimidines and their derivatives have shown promising biological activities, making them potential candidates for drug development . Future research could focus on optimizing their synthesis, improving their biological activities, and investigating their mechanisms of action .

properties

IUPAC Name

6-amino-8-(furan-2-yl)-4-thia-2-azatricyclo[7.7.0.03,7]hexadeca-1(9),2,5,7-tetraene-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c20-16-15-14(13-9-6-10-24-13)11-7-4-2-1-3-5-8-12(11)22-19(15)25-17(16)18(21)23/h6,9-10H,1-5,7-8,20H2,(H2,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPDLYPZCGMXBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2=C(CCC1)N=C3C(=C2C4=CC=CO4)C(=C(S3)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-(2-furanyl)-6,7,8,9,10,11-hexahydro-5H-cyclonona[b]thieno[3,2-e]pyridine-2-carboxamide

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